Benzyl 2,2-dimethylbut-3-ynoate

Descripción

BenchChem offers high-quality Benzyl 2,2-dimethylbut-3-ynoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2,2-dimethylbut-3-ynoate including the price, delivery time, and more detailed information at info@benchchem.com.

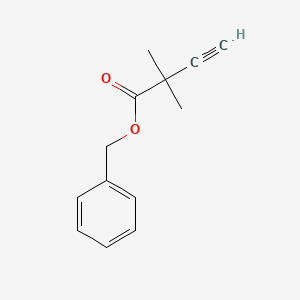

Structure

3D Structure

Propiedades

IUPAC Name |

benzyl 2,2-dimethylbut-3-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-4-13(2,3)12(14)15-10-11-8-6-5-7-9-11/h1,5-9H,10H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGCYRWSEREWFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660686 | |

| Record name | Benzyl 2,2-dimethylbut-3-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204588-77-2 | |

| Record name | Benzyl 2,2-dimethylbut-3-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Utilization of Benzyl 2,2-Dimethylbut-3-ynoate: Physicochemical Profiling and Synthetic Applications

Executive Summary

Benzyl 2,2-dimethylbut-3-ynoate (CAS: 204588-77-2) is a specialized synthetic intermediate characterized by a molecular weight of 202.25 g/mol .[1][2] Its structural uniqueness lies in the convergence of three functional motifs: a terminal alkyne for bioorthogonal ligation, a gem-dimethyl group for metabolic stability, and a benzyl ester for orthogonal protection. This guide details the physicochemical properties, validated synthetic protocols, and strategic applications of this molecule in medicinal chemistry.[3]

Part 1: Physicochemical Profile[3]

Understanding the fundamental properties of Benzyl 2,2-dimethylbut-3-ynoate is critical for assay development and formulation. The gem-dimethyl substitution significantly alters the lipophilicity and hydrolytic stability compared to linear alkynoates.

Table 1: Key Chemical Specifications

| Property | Value | Notes |

| Molecular Weight | 202.25 g/mol | Calculated based on IUPAC atomic weights ( |

| Molecular Formula | Unsaturation Degree = 7 (Phenyl ring + Carbonyl + Alkyne). | |

| CAS Number | 204588-77-2 | |

| Predicted LogP | 2.39 ± 0.2 | Moderate lipophilicity; suitable for cell-permeable probes. |

| Density | ~1.05 g/cm³ | Predicted at 25°C. |

| Boiling Point | ~280°C | Predicted at 760 mmHg.[4] |

| H-Bond Acceptors | 2 | Carbonyl oxygen and ether oxygen. |

| H-Bond Donors | 0 | The terminal alkyne proton is weakly acidic ( |

Part 2: Synthetic Methodology

The synthesis of Benzyl 2,2-dimethylbut-3-ynoate is rarely a single-step commercial purchase. It is best synthesized via a robust two-stage protocol: the formation of the sterically hindered acid followed by esterification.

Stage 1: Synthesis of the Acid Precursor

Target: 2,2-Dimethylbut-3-ynoic acid (CAS: 56663-76-4) Mechanism: Double dehydrohalogenation/rearrangement.

The starting material, 3-chloro-2,2-dimethylbut-3-enoic acid, undergoes a Fritsch-Buttenberg-Wiechell-like rearrangement or simple elimination induced by sodium amide (

Protocol:

-

Setup: Flame-dry a 500 mL three-neck flask equipped with an argon inlet.

-

Reagent Prep: Suspend sodium amide (

, 4.0 equiv) in anhydrous DMSO. Stir at RT until ammonia evolution ceases. -

Addition: Cool the suspension to 0°C. Dropwise add 3-chloro-2,2-dimethylbut-3-enoic acid (1.0 equiv) dissolved in DMSO.

-

Reaction: Warm to 50°C and stir for 5 hours. The solution will darken.

-

Workup: Pour into ice-cold 20% HCl. Extract with diethyl ether (

). -

Purification: Recrystallize from hexanes to yield the acid.

Stage 2: Esterification (Acid to Benzyl Ester)

Rationale: Direct Fischer esterification is slow due to the gem-dimethyl steric hindrance. We utilize an activation strategy via the acid chloride or DCC coupling.

Preferred Protocol (Steglich Esterification):

-

Dissolution: Dissolve 2,2-dimethylbut-3-ynoic acid (1.0 equiv) and Benzyl alcohol (1.1 equiv) in dry DCM.

-

Catalysis: Add DMAP (0.1 equiv) as the nucleophilic catalyst.

-

Coupling: Cool to 0°C. Add DCC (1.1 equiv) portion-wise.

-

Observation: A white precipitate (dicyclohexylurea, DCU) will form immediately.

-

Completion: Stir at RT for 12 hours. Filter off the DCU.

-

Purification: Wash filtrate with 0.5N HCl (to remove DMAP) and saturated

. Flash chromatography (Hex/EtOAc 9:1) yields the pure ester.

Visualization: Synthetic Workflow

Figure 1: Step-wise synthesis from the chloro-alkene precursor to the final benzyl ester.

Part 3: Structural Utility in Drug Design

The molecular architecture of Benzyl 2,2-dimethylbut-3-ynoate offers specific advantages in medicinal chemistry campaigns.

The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

The two methyl groups at the

-

Restricts Conformation: Forces the molecule into a reactive conformation for intramolecular cyclization if the benzyl group is removed and replaced with a nucleophile.

-

Metabolic Blockade: The steric bulk prevents

-oxidation and significantly retards hydrolysis by esterases. This makes the motif excellent for designing stable prodrugs.

Bioorthogonal Utility (Click Chemistry)

The terminal alkyne is a "handle" for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Application: This molecule can serve as a linker. The benzyl ester protects the carboxylic acid, while the alkyne reacts with an azide-tagged fluorophore or protein.

-

Deprotection: Subsequent hydrogenolysis (

, Pd/C) removes the benzyl group, revealing the carboxylic acid without affecting the newly formed triazole ring.

Visualization: Functional Logic

Figure 2: Structure-Activity Relationship (SAR) map detailing the function of each molecular motif.

Part 4: Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

1H NMR (CDCl3, 400 MHz) Expectations:

- 7.35 (m, 5H): Phenyl protons (Benzyl group).

-

5.18 (s, 2H): Benzylic

-

2.30 (s, 1H): Terminal alkyne proton (

-

1.50 (s, 6H): Gem-dimethyl protons (

-

Note: The shift of the methyl groups is distinct due to the shielding cone of the alkyne and the deshielding of the carbonyl.

-

IR Spectroscopy:

-

~3300 cm⁻¹: Sharp, strong signal for

stretch. -

~2120 cm⁻¹: Weak signal for

stretch (often silent in symmetric alkynes, but visible here). -

~1735 cm⁻¹: Strong Ester

stretch.

References

-

ChemScene. (2025).[1] Benzyl 2,2-dimethylbut-3-ynoate Product Data. Retrieved from [1]

-

ChemicalBook. (2025).[5] 2,2-Dimethylbut-3-ynoic acid Properties and Synthesis. Retrieved from

-

BenchChem. (2025).[3] Technical Guide to 2,2-Dimethylbut-3-ynoyl chloride and Precursors. Retrieved from

-

PubChem. (2025).[6][7] 2,2-Dimethylbut-3-ynoic acid (Compound Summary). National Library of Medicine.[7] Retrieved from

- Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. (Contextual grounding for the Thorpe-Ingold effect discussion).

Sources

- 1. chemscene.com [chemscene.com]

- 2. 204588-77-2|Benzyl 2,2-dimethylbut-3-ynoate|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.molbase.com [m.molbase.com]

- 5. 2,2-DIMETHYL-BUT-3-YNOIC ACID | 56663-76-4 [chemicalbook.com]

- 6. 2,2-Dimethylbut-3-ynoic acid | C6H8O2 | CID 13905647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,2-Dimethyl-3-butenoic acid | C6H10O2 | CID 139122 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Benzyl 2,2-dimethylbut-3-ynoate: Structure, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2,2-dimethylbut-3-ynoate (CAS No. 204588-77-2) is a specialized ester characterized by two key functional motifs: a terminal alkyne and a sterically demanding gem-dimethyl group alpha to the carbonyl.[1] This unique combination makes it a valuable building block in modern organic synthesis and medicinal chemistry. The terminal alkyne serves as a versatile handle for post-synthetic modifications, most notably in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," while the quaternary dimethyl-substituted carbon provides significant steric shielding and prevents epimerization at the α-position. This guide provides a comprehensive overview of its structural properties, spectroscopic signature, a robust synthetic protocol, and its applications as a strategic component in the design of complex molecules.

Introduction: A Unique Building Block

In the landscape of chemical synthesis, building blocks that offer both structural rigidity and a handle for selective functionalization are of paramount importance. Benzyl 2,2-dimethylbut-3-ynoate emerges as a reagent of interest, providing a stable yet reactive terminal alkyne for conjugation, tethering, and the construction of complex molecular architectures. Its structure incorporates a benzyl ester, which can serve as a protecting group or a lipophilic component, and the 2,2-dimethylbut-3-ynoate core. The gem-dimethyl group is a critical feature, locking the adjacent stereocenter (if any) and influencing the local conformation of the molecule.[1]

Physicochemical Properties

The compound is identified by the CAS Number 204588-77-2.[2][3] A summary of its key physical and chemical properties is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄O₂ | [2][4] |

| Molecular Weight | 202.25 g/mol | [2] |

| Density | 1.052 g/cm³ | [4] |

| Boiling Point | 280.4 °C at 760 mmHg | [4] |

| Flash Point | 112.6 °C | [4] |

| Refractive Index | 1.521 | [4] |

| SMILES | C#CC(C)(C)C(=O)OCC1=CC=CC=C1 | [2] |

| Synonyms | 2,2-Dimethyl-but-3-ynoic acid benzyl ester, Benzyl 2,2-dimethyl-3-butynoate | [4] |

Core Chemical Structure

The structure is defined by the ester linkage between benzyl alcohol and 2,2-dimethylbut-3-ynoic acid.

Caption: 2D Structure of Benzyl 2,2-dimethylbut-3-ynoate.

Structural Elucidation and Spectroscopic Analysis

The structural confirmation of Benzyl 2,2-dimethylbut-3-ynoate relies on a combination of standard spectroscopic techniques. While raw spectral data is often proprietary, the expected signature for this molecule can be precisely predicted based on its constituent functional groups.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides unambiguous evidence for the key proton environments within the molecule. The predicted signals in a deuterated chloroform (CDCl₃) solvent are as follows:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.30 - 7.40 | Multiplet | 5H | Ar-H | Protons of the monosubstituted benzene ring. |

| ~ 5.15 | Singlet | 2H | -O-CH₂ -Ph | Benzylic protons adjacent to the ester oxygen, deshielded by both the oxygen and the aromatic ring. |

| ~ 2.10 | Singlet | 1H | -C≡C-H | The terminal acetylenic proton. Its chemical shift is characteristic and distinct from olefinic protons. |

| ~ 1.50 | Singlet | 6H | -C(CH₃ )₂- | The six equivalent protons of the two methyl groups on the quaternary α-carbon. The singlet multiplicity confirms the absence of adjacent protons. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 175 | C =O | The ester carbonyl carbon, characteristically found in this downfield region. |

| ~ 136 | Ar-C (quaternary) | The ipso-carbon of the benzene ring attached to the benzylic CH₂ group. |

| ~ 128 - 129 | Ar-C H | Aromatic carbons of the benzyl group. |

| ~ 85 | -C ≡CH | The substituted carbon of the alkyne. |

| ~ 70 | -C≡C H | The terminal carbon of the alkyne. |

| ~ 67 | -O-C H₂-Ph | The benzylic carbon, shifted downfield by the adjacent oxygen. |

| ~ 45 | -(CH₃)₂C -C=O | The quaternary α-carbon. |

| ~ 25 | -C(C H₃)₂- | The two equivalent methyl carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the primary functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3300 | ≡C-H Stretch | Terminal Alkyne |

| ~ 2110 | C≡C Stretch | Alkyne |

| ~ 1735 | C=O Stretch | Ester Carbonyl |

| ~ 1250 - 1150 | C-O Stretch | Ester Linkage |

| ~ 3100 - 3000 | =C-H Stretch | Aromatic Ring |

| ~ 1600, 1495 | C=C Stretch | Aromatic Ring |

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z = 202. Key fragmentation patterns would include:

-

m/z = 91: The tropylium cation ([C₇H₇]⁺), a very stable fragment resulting from the cleavage of the benzyl group. This is often the base peak.

-

m/z = 111: Resulting from the loss of the benzyl group ([M-91]⁺).

-

m/z = 157: Resulting from the loss of the carboxyl group as COOH ([M-45]⁺).

Synthesis and Mechanistic Considerations

The most direct and logical synthesis of Benzyl 2,2-dimethylbut-3-ynoate is via the esterification of 2,2-dimethylbut-3-ynoic acid with benzyl alcohol.[4] This transformation can be achieved under various conditions, with acid catalysis (Fischer esterification) or using coupling reagents like dicyclohexylcarbodiimide (DCC) being common choices.

Synthetic Workflow Diagram

The overall process involves the coupling of the carboxylic acid and alcohol precursors, followed by purification to yield the final product.

Caption: General experimental workflow for synthesis and validation.

Detailed Experimental Protocol: DCC/DMAP-Mediated Esterification

This protocol describes a reliable, high-yield synthesis at a laboratory scale. The use of DCC as a coupling agent with a catalytic amount of 4-dimethylaminopyridine (DMAP) is efficient for sterically hindered substrates.

Materials:

-

2,2-dimethylbut-3-ynoic acid (1.0 eq)

-

Benzyl alcohol (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

5% HCl aqueous solution

-

Saturated NaHCO₃ aqueous solution

-

Brine

-

Anhydrous MgSO₄

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,2-dimethylbut-3-ynoic acid (1.0 eq), benzyl alcohol (1.1 eq), and DMAP (0.1 eq). Dissolve the components in anhydrous DCM.

-

Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 5% HCl (to remove residual DMAP and any unreacted DCC), saturated NaHCO₃ (to remove unreacted carboxylic acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Benzyl 2,2-dimethylbut-3-ynoate.

-

Characterization: Confirm the identity and purity of the product using the spectroscopic methods outlined in Section 2.0.

Reactivity and Synthetic Utility

The synthetic value of Benzyl 2,2-dimethylbut-3-ynoate is derived from the reactivity of its terminal alkyne. This functional group is a gateway to a vast array of chemical transformations.

Key Reactions of the Terminal Alkyne

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is arguably the most significant application. The terminal alkyne reacts efficiently and regioselectively with organic azides in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is the cornerstone of "click chemistry" and is widely used in drug discovery, bioconjugation, and materials science.

-

Sonogashira Coupling: The alkyne can be coupled with aryl or vinyl halides in a palladium-catalyzed cross-coupling reaction to form new carbon-carbon bonds.

-

Acetylide Formation: The terminal proton is weakly acidic and can be removed by a strong base (e.g., n-BuLi, Grignard reagents) to generate a potent carbon nucleophile. This acetylide can then be used to attack a wide range of electrophiles.

Mechanistic Diagram: The CuAAC "Click" Reaction

The diagram below illustrates the role of Benzyl 2,2-dimethylbut-3-ynoate as a substrate in a typical CuAAC reaction.

Caption: Role of the title compound in a CuAAC reaction.

Applications in Research and Drug Development

The primary application of Benzyl 2,2-dimethylbut-3-ynoate in a research context is as a conjugatable building block .

-

Drug Discovery: A lead compound can be synthesized with this moiety incorporated. The terminal alkyne then allows for the rapid, late-stage "clicking" of various functional groups (e.g., solubilizing groups, targeting ligands, fluorescent probes) to generate a library of analogues for structure-activity relationship (SAR) studies.

-

Bioconjugation: It can be used to link small molecules to biomacromolecules like proteins or nucleic acids that have been functionalized with an azide group.

-

Material Science: The alkyne can serve as a point of attachment for grafting molecules onto surfaces or for the synthesis of functionalized polymers.

The steric hindrance provided by the gem-dimethyl groups is not merely a passive feature; it can be strategically employed to protect the adjacent ester from enzymatic hydrolysis or to enforce a specific dihedral angle in the molecule's backbone, which can be critical for binding to a biological target.

Conclusion

Benzyl 2,2-dimethylbut-3-ynoate is a highly functionalized and synthetically valuable molecule. Its structure, confirmed by a predictable and distinct spectroscopic signature, is designed for utility. The combination of a stable, sterically shielded ester and a reactive terminal alkyne makes it an ideal reagent for researchers in organic synthesis and drug development. Its utility in robust and efficient conjugation reactions like the CuAAC solidifies its role as a powerful tool for the construction and diversification of complex molecular targets.

References

-

Thoreauchem. Benzyl 2,2-dimethylbut-3-ynoate-204588-77-2. [Link]

-

MOLBASE Encyclopedia. benzyl 2,2-dimethylbut-3-ynoate|204588-77-2. [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of Benzyl 2,2-dimethylbut-3-ynoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2,2-dimethylbut-3-ynoate is a fascinating ester functionalized with a terminal alkyne and a bulky gem-dimethyl group adjacent to the carbonyl. This unique structural combination makes it a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of the terminal alkyne allows for a variety of click chemistry reactions, while the steric hindrance provided by the gem-dimethyl groups can influence reaction selectivity and the conformational properties of larger molecules incorporating this moiety.

This technical guide provides a comprehensive overview of the known physical properties of Benzyl 2,2-dimethylbut-3-ynoate. In light of the limited publicly available experimental data for certain properties, this document also offers expert insights into the expected characteristics and provides methodologies for their determination and interpretation.

Molecular Structure and Key Features

The structure of Benzyl 2,2-dimethylbut-3-ynoate is characterized by a benzyl ester of 2,2-dimethyl-3-butynoic acid.

Caption: Molecular structure of Benzyl 2,2-dimethylbut-3-ynoate.

Physicochemical Properties

The following table summarizes the available physicochemical data for Benzyl 2,2-dimethylbut-3-ynoate. It is important to note that while some of these properties are experimentally derived, others are based on computational predictions.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄O₂ | [1][2] |

| Molecular Weight | 202.25 g/mol | [2] |

| CAS Number | 204588-77-2 | [1][2] |

| Appearance | Not explicitly stated, likely a colorless to pale yellow liquid or low-melting solid. | Inferred from similar compounds. |

| Boiling Point | 280.4 °C at 760 mmHg | [1] |

| Melting Point | Not experimentally determined. | N/A |

| Density | 1.052 g/cm³ | [1] |

| Refractive Index | 1.521 | [1] |

| Flash Point | 112.6 °C | [1] |

| Solubility | Soluble in organic solvents. Insoluble in water. | [3] |

| LogP (calculated) | 2.3892 | [1] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [2] |

Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show the following signals:

-

Aromatic Protons (Benzyl Group): A multiplet in the range of 7.2-7.4 ppm, integrating to 5 protons.

-

Methylene Protons (-CH₂-): A singlet around 5.1-5.2 ppm, integrating to 2 protons. The singlet nature arises from the absence of adjacent protons.

-

Gem-dimethyl Protons (-C(CH₃)₂-): A singlet around 1.5 ppm, integrating to 6 protons. The equivalence of the two methyl groups results in a single signal.

-

Alkynyl Proton (≡C-H): A singlet around 2.0-2.5 ppm, integrating to 1 proton.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit the following signals:

-

Aromatic Carbons (Benzyl Group): Multiple signals between 127-136 ppm. The carbon attached to the methylene group will be a quaternary signal and may have a lower intensity.

-

Ester Carbonyl Carbon (C=O): A signal in the range of 170-175 ppm.

-

Methylene Carbon (-CH₂-): A signal around 66-68 ppm.

-

Quaternary Carbon (-C(CH₃)₂-): A signal around 45-50 ppm. This quaternary carbon signal is expected to be weak.

-

Alkynyl Carbons (C≡C): Two signals are expected. The terminal, proton-bearing alkyne carbon will likely appear around 70-75 ppm, while the internal alkyne carbon will be in a similar or slightly downfield region.

-

Gem-dimethyl Carbons (-C(CH₃)₂-): A single signal around 25-30 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of Benzyl 2,2-dimethylbut-3-ynoate should display the following characteristic absorption bands:

-

C-H stretch (alkynyl): A sharp, strong band around 3300 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Multiple bands in the region of 2850-3100 cm⁻¹.

-

C≡C stretch (alkynyl): A weak to medium, sharp band in the range of 2100-2140 cm⁻¹.

-

C=O stretch (ester): A strong, sharp band around 1735-1750 cm⁻¹.

-

C-O stretch (ester): A strong band in the region of 1150-1250 cm⁻¹.

-

C=C stretch (aromatic): Medium to weak bands around 1450-1600 cm⁻¹.

Synthesis Protocol: Esterification of 2,2-Dimethyl-3-butynoic Acid

A plausible and common method for the synthesis of Benzyl 2,2-dimethylbut-3-ynoate is the Fischer esterification of 2,2-dimethyl-3-butynoic acid with benzyl alcohol in the presence of an acid catalyst.

Caption: A typical workflow for the synthesis of Benzyl 2,2-dimethylbut-3-ynoate.

Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 2,2-dimethyl-3-butynoic acid (1.0 eq), benzyl alcohol (1.2 eq), and a suitable solvent such as toluene.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 1-2 mol%).

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected.

-

Workup: Allow the reaction mixture to cool to room temperature. Dilute with an organic solvent like diethyl ether or ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure Benzyl 2,2-dimethylbut-3-ynoate.

Note: A Chinese patent (CN113173850A) describes a one-pot synthesis of a "dimethylbenzyl butyrate ortho ester" using benzyl chloride, magnesium, acetone, and butyric anhydride. While the name is ambiguous, the reaction conditions might be adaptable for the synthesis of the target compound, potentially through a Grignard-type reaction followed by esterification. However, the direct applicability of this patent requires careful experimental validation.

Conclusion

Benzyl 2,2-dimethylbut-3-ynoate is a specialty chemical with significant potential in synthetic chemistry. While a complete experimental dataset of its physical properties is not yet available in the public domain, this guide provides a solid foundation of its known characteristics and expert-driven predictions for its spectroscopic features. The provided synthesis protocol offers a reliable method for its preparation in a laboratory setting. As research involving this compound continues to grow, it is anticipated that a more comprehensive experimental characterization will become available, further enabling its application in the development of novel molecules and materials.

References

Sources

An In-depth Technical Guide to the Synthesis of Benzyl 2,2-dimethylbut-3-ynoate

Abstract

Benzyl 2,2-dimethylbut-3-ynoate is a valuable molecular building block, integrating a sterically hindered terminal alkyne with a versatile benzyl ester functionality. This combination makes it a significant precursor in the fields of medicinal chemistry, materials science, and complex organic synthesis. The gem-dimethyl group provides steric shielding and conformational rigidity, while the terminal alkyne is amenable to a wide array of transformations, including click chemistry, Sonogashira couplings, and reductions.[1][2] This guide provides a comprehensive overview of the principal synthetic pathways to this target molecule, focusing on the strategic synthesis of the core intermediate, 2,2-dimethylbut-3-ynoic acid, and its subsequent esterification. We will explore and contrast multiple methodologies, providing detailed, field-proven protocols and explaining the underlying chemical principles that govern the choice of reagents and conditions.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target ester, Benzyl 2,2-dimethylbut-3-ynoate, breaks the ester linkage. This reveals the two primary synthons: benzyl alcohol and 2,2-dimethylbut-3-ynoic acid. The synthesis of benzyl alcohol is trivial as it is a readily available commercial reagent. Therefore, the core synthetic challenge lies in the efficient construction of the sterically hindered alkynoic acid precursor.

Caption: Retrosynthetic analysis of Benzyl 2,2-dimethylbut-3-ynoate.

Synthesis of 2,2-Dimethylbut-3-ynoic Acid: A Comparative Analysis

The construction of the 2,2-dimethylbut-3-ynoic acid core is the pivotal stage of the overall synthesis. Two primary and mechanistically distinct routes are presented here, each with specific advantages depending on starting material availability and desired scale.

Method A: Carboxylation of a Terminal Alkyne

This is a classic and highly reliable method for synthesizing α,α-disubstituted alk-2-ynoic acids.[3] The strategy involves the deprotonation of a terminal alkyne with a strong organometallic base, followed by quenching the resulting acetylide with carbon dioxide.

Mechanism: The process begins with the deprotonation of the weakly acidic terminal alkyne proton of 3,3-dimethyl-1-butyne by a strong, non-nucleophilic base like n-butyllithium (n-BuLi). This generates a lithium acetylide intermediate. This potent nucleophile then attacks the electrophilic carbon of solid or gaseous carbon dioxide (dry ice) to form a lithium carboxylate salt. An acidic workup subsequently protonates the salt to yield the desired carboxylic acid.[4]

Experimental Protocol: Synthesis of 2,2-dimethylbut-3-ynoic acid via Carboxylation

-

Setup: To a flame-dried 250 mL three-neck round-bottomed flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add 3,3-dimethyl-1-butyne (5.0 g, 60.9 mmol) and 100 mL of anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Under a nitrogen atmosphere, add n-butyllithium (2.5 M in hexanes, 25.6 mL, 64.0 mmol, 1.05 equiv) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Acetylide Formation: Stir the resulting mixture at -78 °C for 1 hour.

-

Carboxylation: In a separate flask, crush an excess of dry ice (solid CO₂, approx. 30 g) into a fine powder. Carefully and rapidly, pour the lithium acetylide solution onto the crushed dry ice with vigorous stirring. Caution: This process is highly exothermic and will cause rapid sublimation of CO₂.

-

Workup: Allow the mixture to warm to room temperature, allowing excess CO₂ to sublime. Quench the reaction by slowly adding 50 mL of 2 M hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Purification: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure to yield the crude 2,2-dimethylbut-3-ynoic acid, which can be further purified by recrystallization or distillation.[4][5]

Method B: Dehydrohalogenation of a Halogenated Precursor

An alternative route utilizes a dehydrohalogenation-rearrangement sequence starting from 3-chloro-2,2-dimethylbut-3-enoic acid.[6] This method is particularly effective if the chlorinated precursor is readily accessible.

Mechanism: The reaction is driven by a very strong base, sodium amide (NaNH₂), in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The strong base facilitates a double dehydrohalogenation, which proceeds through an elimination-rearrangement cascade to form the thermodynamically stable terminal alkyne.

Experimental Protocol: Synthesis from 3-chloro-2,2-dimethylbut-3-enoic acid [5][6]

-

Setup: In a 500 mL three-neck flask, add sodium amide (17.8 g, 458 mmol) and 50 mL of anhydrous DMSO. Stir the mixture at room temperature until the evolution of ammonia gas ceases.

-

Addition of Precursor: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 3-chloro-2,2-dimethylbut-3-enoic acid (17.0 g, 114 mmol) in 50 mL of DMSO dropwise.

-

Reaction: After the addition is complete, gradually warm the reaction mixture to 50 °C and stir at this temperature for 5 hours. Continue stirring at room temperature overnight.

-

Workup: Slowly pour the reaction mixture into a pre-cooled 20% HCl solution (approx. 200 mL).

-

Extraction and Purification: Extract the aqueous mixture three times with diethyl ether (3 x 100 mL). Combine the ether extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.[5] If starting material remains, the crude product can be redissolved in ether, dried, and subjected to the reaction conditions again to drive the reaction to completion.[5]

Comparison of Precursor Synthesis Routes

| Feature | Method A: Carboxylation | Method B: Dehydrohalogenation |

| Starting Material | 3,3-Dimethyl-1-butyne | 3-Chloro-2,2-dimethylbut-3-enoic acid |

| Key Reagents | n-Butyllithium, Carbon Dioxide | Sodium Amide, DMSO |

| Conditions | Cryogenic (-78 °C) | Moderate to heated (0 °C to 50 °C) |

| Advantages | Widely applicable, high purity achievable | Can be driven to high yield, avoids cryogenics |

| Disadvantages | Requires cryogenic temperatures, handling of pyrophoric n-BuLi | Requires a specific, functionalized starting material |

| Primary Reference | [4] | [5][6] |

Esterification with Benzyl Alcohol

With the alkynoic acid in hand, the final step is esterification. We present two robust methods: a classic, high-yielding acyl chloride-mediated route and a modern, mild direct coupling protocol.

Method 1: Acyl Chloride-Mediated Esterification

This is a highly reliable and virtually irreversible two-step process that proceeds through a reactive acyl chloride intermediate.

Mechanism: First, the carboxylic acid is converted to the more electrophilic 2,2-dimethylbut-3-ynoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[6] The byproducts of this reaction (SO₂ and HCl) are gaseous, which helps drive the reaction to completion. In the second step, the acyl chloride is treated with benzyl alcohol in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl generated, affording the final ester.

Experimental Protocol: Acyl Chloride Route

-

Step 1: Synthesis of 2,2-Dimethylbut-3-ynoyl chloride [6]

-

In a fume hood, charge a round-bottomed flask with 2,2-dimethylbut-3-ynoic acid (10.0 g, 89.2 mmol) and add thionyl chloride (13.2 g, 8.1 mL, 111.5 mmol, 1.25 equiv).

-

Optionally, add a catalytic amount of dimethylformamide (DMF, 2-3 drops) to accelerate the reaction.

-

Gently reflux the mixture (approx. 80 °C) for 2 hours or until the evolution of gas ceases.

-

Allow the mixture to cool and remove the excess thionyl chloride by distillation under reduced pressure. The crude 2,2-dimethylbut-3-ynoyl chloride is typically used directly in the next step.

-

-

Step 2: Esterification with Benzyl Alcohol

-

Dissolve the crude acyl chloride in 100 mL of anhydrous dichloromethane (DCM) and cool the solution to 0 °C.

-

Add benzyl alcohol (9.64 g, 9.2 mL, 89.2 mmol, 1.0 equiv) followed by the dropwise addition of pyridine (7.75 g, 7.9 mL, 98.1 mmol, 1.1 equiv).

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by TLC. Upon completion, quench with 50 mL of water.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude ester can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

-

Method 2: Direct Coupling via TPPO Activation

Modern coupling reagents allow for the direct formation of esters from carboxylic acids and alcohols under exceptionally mild and neutral conditions, avoiding the need for harsh reagents or the isolation of reactive intermediates.[7]

Mechanism: Triphenylphosphine oxide (TPPO) reacts with oxalyl chloride to form a highly reactive phosphonium intermediate. This intermediate activates the carboxylic acid, making it susceptible to nucleophilic attack by the alcohol. The reaction is typically performed at room temperature and generates stable, easily removable byproducts.[7]

Experimental Protocol: TPPO-Mediated Direct Coupling [7]

-

Setup: To a solution of 2,2-dimethylbut-3-ynoic acid (1.0 g, 8.92 mmol, 1.0 equiv), benzyl alcohol (1.26 g, 1.2 mL, 11.6 mmol, 1.3 equiv), and triphenylphosphine oxide (TPPO) (2.48 g, 8.92 mmol, 1.0 equiv) in 20 mL of anhydrous acetonitrile, add triethylamine (1.24 mL, 8.92 mmol, 1.0 equiv).

-

Activation: Stir the mixture under a nitrogen atmosphere at room temperature. Add oxalyl chloride (1.0 mL, 11.6 mmol, 1.3 equiv) dropwise.

-

Reaction: Continue stirring at room temperature for 1 hour.

-

Workup and Purification: Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue directly by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure Benzyl 2,2-dimethylbut-3-ynoate.

Overall Synthesis Workflow and Characterization

The most efficient and versatile pathway often involves the carboxylation of the corresponding alkyne followed by the robust acyl chloride-mediated esterification. This provides a reliable route with high yields and purities.

Caption: Preferred overall synthesis workflow for Benzyl 2,2-dimethylbut-3-ynoate.

Physicochemical Properties & Characterization

The final product, Benzyl 2,2-dimethylbut-3-ynoate (CAS 204588-77-2), is an ester with the following properties:[8]

| Property | Value |

| Molecular Formula | C₁₃H₁₄O₂ |

| Molecular Weight | 202.25 g/mol |

| Predicted Density | 1.052 g/cm³ |

| Predicted Boiling Point | 280.4 °C at 760 mmHg |

| Predicted Flash Point | 112.6 °C |

Successful synthesis should be confirmed using standard analytical techniques:

-

¹H NMR: Expect characteristic peaks for the benzyl group (aromatic protons and benzylic CH₂), the gem-dimethyl singlet, and the terminal alkyne proton.

-

¹³C NMR: Expect signals for the ester carbonyl, aromatic carbons, benzylic carbon, quaternary carbon, and the two alkyne carbons.

-

FT-IR: Look for strong absorbances corresponding to the C=O stretch of the ester (around 1730 cm⁻¹), the C≡C stretch of the alkyne (around 2100 cm⁻¹), and the ≡C-H stretch (around 3300 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M⁺) should be observable at m/z = 202.25.

Conclusion

The synthesis of Benzyl 2,2-dimethylbut-3-ynoate is a multi-step process that hinges on the successful formation of the key intermediate, 2,2-dimethylbut-3-ynoic acid. This guide has detailed two distinct and effective strategies for this precursor's synthesis—carboxylation and dehydrohalogenation—allowing researchers to select a method based on available resources and expertise. Furthermore, we have contrasted a classic, high-throughput acyl chloride esterification method with a modern, mild direct coupling protocol. The detailed experimental procedures and mechanistic insights provided herein equip researchers and drug development professionals with the necessary tools to confidently and efficiently synthesize this versatile chemical building block for their advanced applications.

References

-

Synthesis and biological activity of alkynoic acids derivatives against mycobacteria - PMC . National Center for Biotechnology Information. [Link]

-

Trans-Selective Conversions of γ-Hydroxy-α,β-Alkynoic Esters to γ-Hydroxy-α,β-Alkenoic Esters . Organic Chemistry Portal. [Link]

-

Direct Synthesis of Coumarin Derivatives from Alkynoic Esters via Dual Organocatalysis . MDPI. [Link]

-

benzyl 2,2-dimethylbut-3-ynoate|204588-77-2 . MOLBASE. [Link]

-

Synthesis of alkynyl ketones, carboxylic acids and derivatives . Organic Chemistry Portal. [Link]

-

Introduction . Thieme Chemistry. [Link]

-

Benzyl 2,2-dimethylbut-3-enoate | CAS#:1531585-26-8 . Chemsrc. [Link]

-

Benzyl 2,2-dimethylbut-3-ynoate . Hangzhou Verychem Science And Technology Co. Ltd. [Link]

- Method for synthesizing dimethylbenzyl ortho ester butyrate spice - Google Patents.

-

Catalytic performance of acidic ionic liquid in esterification of benzyl alcohol with butyric acid . Indian Journal of Chemistry. [Link]

-

PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES . Organic Syntheses. [Link]

- Preparation method of 2-methyl-3-butenoic acid ester - Google Patents.

-

A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride - PMC . National Center for Biotechnology Information. [Link]

Sources

- 1. Trans-Selective Conversions of γ-Hydroxy-α,β-Alkynoic Esters to γ-Hydroxy-α,β-Alkenoic Esters [organic-chemistry.org]

- 2. Alkynyl carbonyl or carboxyl compound synthesis by C-C coupling [organic-chemistry.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Synthesis and biological activity of alkynoic acids derivatives against mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,2-DIMETHYL-BUT-3-YNOIC ACID | 56663-76-4 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

Technical Deep Dive: Benzyl 2,2-dimethylbut-3-ynoate

Strategic Reagent for Medicinal Chemistry & Pharmacophore Installation

Executive Summary

Benzyl 2,2-dimethylbut-3-ynoate (CAS: 204588-77-2) is a specialized synthetic intermediate critical to modern drug discovery, particularly in the development of CFTR modulators and Kinase Inhibitors (e.g., NIK inhibitors).[1] Its structural value lies in its trifunctional nature:

-

Gem-dimethyl group: Provides metabolic stability and conformational locking (Thorpe-Ingold effect).

-

Terminal Alkyne: A versatile handle for Sonogashira couplings or "Click" chemistry (CuAAC).

-

Benzyl Ester: An orthogonal protecting group removable via hydrogenolysis, preserving sensitive functionalities elsewhere in the molecule.

This guide details the synthesis, mechanistic rationale, and experimental protocols for utilizing this compound in high-value organic synthesis.[2]

Chemical Identity & Physical Properties[2][3][4]

| Property | Data |

| IUPAC Name | Benzyl 2,2-dimethylbut-3-ynoate |

| CAS Number | 204588-77-2 |

| Molecular Formula | C₁₃H₁₄O₂ |

| Molecular Weight | 202.25 g/mol |

| Boiling Point | ~280.4°C (Predicted) |

| Density | 1.052 g/cm³ |

| Flash Point | ~112.6°C |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |

| Key Structural Features | Gem-dimethyl ( |

Synthesis & Manufacturing Routes

The synthesis of Benzyl 2,2-dimethylbut-3-ynoate is typically a convergent process. The most robust industrial route involves the dehydrohalogenation of a vinyl chloride precursor followed by esterification.

Route Analysis[7][8]

-

Precursor Synthesis (The Acid): 3-chloro-2,2-dimethylbut-3-enoic acid is treated with Sodium Amide (NaNH₂) in DMSO.[2][3] This strong base effects a dehydrohalogenation to generate the terminal alkyne moiety.

-

Esterification: The resulting 2,2-dimethylbut-3-ynoic acid is coupled with benzyl alcohol. While acid chloride routes exist, the DCC (N,N'-Dicyclohexylcarbodiimide) coupling method is preferred in discovery chemistry to avoid harsh acidic conditions that might polymerize the alkyne.

Synthetic Pathway Diagram

Caption: Two-step synthesis starting from the vinyl chloride precursor to the final benzyl ester.

Mechanistic Insight & Causality

The Gem-Dimethyl Effect (Thorpe-Ingold)

Why include the 2,2-dimethyl group? In drug design, replacing

-

Thermodynamic Benefit: It lowers the entropic penalty for binding to a protein target.

-

Metabolic Benefit: It blocks

-oxidation and inhibits hydrolysis by esterases due to steric hindrance, significantly increasing the half-life (

Orthogonal Protection Strategy

The choice of a Benzyl (Bn) ester over a Methyl or Ethyl ester is deliberate.

-

Methyl/Ethyl Esters: Require basic (LiOH/NaOH) or acidic hydrolysis to remove. This can be incompatible with other electrophilic sites in complex molecules.

-

Benzyl Esters: Cleaved via Hydrogenolysis (H₂/Pd-C) . This occurs under neutral conditions, leaving base-sensitive groups (like lactams or specific heterocycles found in CFTR modulators) intact.

Applications in Drug Discovery[2]

CFTR Modulators

Research by Vertex Pharmaceuticals and others has utilized this scaffold to synthesize indole-based CFTR modulators. The alkyne serves as a connection point for building complex heterocyclic side chains via Sonogashira coupling, while the gem-dimethyl group ensures the pharmacophore adopts the correct conformation within the CFTR channel.

Kinase Inhibitors (NIK)

In the development of NF-

Downstream Reactivity Map

Caption: Primary reaction pathways utilized in medicinal chemistry campaigns.

Experimental Protocols

Protocol A: Synthesis of 2,2-dimethylbut-3-ynoic acid (Precursor)

Rationale: Dehydrohalogenation of the vinyl chloride requires a strong base. NaNH₂ is chosen for its efficacy in promoting elimination without nucleophilic attack on the carboxylate.

-

Setup: Flame-dry a 500 mL three-neck flask equipped with a mechanical stirrer and N₂ inlet.

-

Reagent Prep: Charge with NaNH₂ (17.8 g, 0.458 mol) and anhydrous DMSO (50 mL). Stir at RT until ammonia evolution ceases.

-

Addition: Cool to 0°C. Add a solution of 3-chloro-2,2-dimethylbut-3-enoic acid (17.0 g, 114 mmol) in DMSO (50 mL) dropwise over 30 mins.

-

Reaction: Warm to 50°C and stir for 5 hours. Stir at RT overnight.

-

Workup: Pour slowly into pre-cooled 20% HCl (caution: exotherm). Extract with Diethyl Ether (3 x 100 mL).

-

Purification: Dry combined organics over Na₂SO₄, concentrate in vacuo. Recrystallize from hexanes if necessary.

-

Yield Target: ~90-94%.

-

Protocol B: DCC Esterification to Benzyl 2,2-dimethylbut-3-ynoate

Rationale: Steglich esterification conditions are mild and prevent the polymerization of the terminal alkyne which can occur under high-temperature acid catalysis.

-

Setup: Dry 1L round-bottom flask, N₂ atmosphere.

-

Dissolution: Dissolve 2,2-dimethylbut-3-ynoic acid (87.7 g, 0.78 mol) and Benzyl Alcohol (114.6 g, 0.94 mol) in anhydrous Dichloromethane (DCM) (800 mL).

-

Coupling: Cool to -20°C. Add DCC (N,N'-Dicyclohexylcarbodiimide) (193.5 g, 0.94 mol) portion-wise. Add catalytic DMAP (4-Dimethylaminopyridine) (1.0 g).

-

Reaction: Allow to warm to RT and stir for 12-18 hours. A white precipitate (DCU) will form.

-

Filtration: Filter off the DCU byproduct through a Celite pad.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, 2% EtOAc in Petroleum Ether).

-

Validation: TLC (UV active, KMnO4 stain for alkyne).

-

Expected Yield: >85%.[3]

-

References

-

Vertex Pharmaceuticals Inc. (2016). Modulators of ATP-Binding Cassette Transporters. Patent WO2016/057572. Link

-

Beta Pharma, Inc. (2009). Alkynyl alcohols as kinase inhibitors. Patent WO2009158011. Link

-

BenchChem. (2025).[2] Technical Data: 2,2-Dimethylbut-3-ynoic acid benzyl ester.[1][4][5][3][6][7] Link

-

Vaitiekunas, A., & Nord, F. F. (1954).[5][8] J. Amer.[5][8] Chem. Soc. 76: 2733-2735.[5][8] (Foundational alkyne synthesis methodology). Link

-

ChemicalBook. (2025).[3][9] Product Synthesis Routes for CAS 56663-76-4. Link

Sources

- 1. 2,2-二甲基-3-丁烯酸苄酯 - CAS号 204588-77-2 - 摩熵化学 [molaid.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2,2-DIMETHYL-BUT-3-YNOIC ACID | 56663-76-4 [chemicalbook.com]

- 4. m.molbase.com [m.molbase.com]

- 5. AU2009263037B2 - Alkynyl alcohols as kinase inhibitors - Google Patents [patents.google.com]

- 6. 2,2-二甲基-3-丁烯酸苄酯_密度_沸点_分子量_CAS号【204588-77-2】_化源网 [m.chemsrc.com]

- 7. 2,2-Dimethylbut-3-ynoic acid benzyl ester, CasNo.204588-77-2 GIHI CHEMICALS CO.,LIMITED China (Mainland) [gihichem.lookchem.com]

- 8. WO2009158011A1 - Alkynyl alcohols as kinase inhibitors - Google Patents [patents.google.com]

- 9. chemsynthesis.com [chemsynthesis.com]

Technical Safety & Handling Guide: Benzyl 2,2-dimethylbut-3-ynoate

Executive Summary

Benzyl 2,2-dimethylbut-3-ynoate (CAS: 204588-77-2) is a specialized alkyne building block widely utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and CFTR modulators.[1][2][3][4] Its structural uniqueness lies in the gem-dimethyl group alpha to the ester, which provides steric protection against metabolic hydrolysis, and the terminal alkyne, which serves as a versatile handle for "Click" chemistry (CuAAC) or Sonogashira cross-coupling.

However, this utility comes with specific handling mandates. The terminal alkyne moiety presents a latent explosion hazard if exposed to certain transition metals (Cu, Ag) under basic conditions due to acetylide formation.[5] This guide synthesizes physicochemical data with field-proven safety protocols to ensure the integrity of both the researcher and the compound.

Part 1: Physicochemical Profile & Hazard Identification

Critical Properties Table

Data synthesized from calculated properties and analogous structural standards.

| Property | Value | Technical Note |

| CAS Number | 204588-77-2 | |

| Molecular Formula | C₁₃H₁₄O₂ | |

| Molecular Weight | 202.25 g/mol | |

| Physical State | Colorless to pale yellow liquid | Viscosity is typically low; handle with positive displacement pipettes.[3][4] |

| Boiling Point | ~280.4°C (760 mmHg) | High boiling point suggests low volatility, but aerosols can still form. |

| Flash Point | ~112.6°C | Class IIIB Combustible Liquid. |

| Density | 1.052 g/cm³ | Slightly denser than water; sinks in aqueous biphasic washes. |

| Solubility | DCM, EtOAc, DMSO, DMF | Hydrophobic; practically insoluble in water. |

Structural Hazard Analysis

The safety profile of this molecule is dictated by its three functional components. Understanding the causality of these hazards is essential for safe handling.

-

Terminal Alkyne (C≡C-H):

-

Risk: Formation of metal acetylides.[5] Contact with copper, silver, or mercury (especially in the presence of bases) can generate shock-sensitive explosive salts.[5]

-

Mitigation: Avoid using copper tubing, brass fittings, or metal spatulas during neat handling. Use glass, Teflon, or stainless steel (316L is generally resistant, but glass is preferred).

-

-

Benzyl Ester:

-

Risk: Chemical hydrolysis. While the gem-dimethyl group hinders hydrolysis, strong bases or acids can still cleave the ester, releasing benzyl alcohol and the free acid.

-

Stability: Susceptible to photo-oxidation over long periods. Store in amber glass.

-

-

Gem-Dimethyl Group:

-

Benefit: Prevents enolization, making the compound stable against racemization (if it were chiral) and alpha-deprotonation.

-

Impact: Increases lipophilicity, potentially enhancing skin absorption.

-

Part 2: Storage and Handling Protocols[6][7][8]

Storage Architecture

Objective: Prevent oxidative degradation and oligomerization of the alkyne.[5]

-

Temperature: Store at 2°C to 8°C for short-term (<1 month). For long-term storage, -20°C is mandatory to inhibit slow polymerization.

-

Atmosphere: Argon or Nitrogen overlay is required.[5] The terminal alkyne proton is weakly acidic (pKa ~25) and can participate in side reactions if exposed to moisture and base.

-

Container: Amber borosilicate glass with a PTFE-lined septum cap. Avoid metal containers.

Protocol: Safe Transfer and Aliquoting

This protocol minimizes oxygen exposure and metal contact.

Materials:

-

Gas-tight glass syringe (Hamilton type) or positive displacement pipette.

-

Stainless steel needle (Clean, dry) – Note: Transient contact with stainless steel is acceptable; prolonged contact with brass/copper is prohibited.

-

Argon balloon.

Workflow:

-

Equilibration: Allow the refrigerated vial to warm to room temperature (approx. 30 mins) inside a desiccator or hood before opening. This prevents condensation of atmospheric water into the hydrophobic ester.

-

Inerting: Insert an Argon balloon needle into the septum to create positive pressure.

-

Aspiration: Withdraw the required volume using the gas-tight syringe.

-

Transfer: Dispense directly into the reaction vessel (which should already be under inert gas).

-

Sealing: Parafilm the source vial immediately and return to cold storage.

Part 3: Experimental Application (Synthesis Context)

Workflow: Sonogashira Coupling

One of the most common applications of Benzyl 2,2-dimethylbut-3-ynoate is coupling with aryl halides.

Safety Critical Control Point (CCP): In Sonogashira coupling, Copper(I) iodide (CuI) is used as a co-catalyst.

-

Hazard: The reaction generates an intermediate copper acetylide in situ. While this is the desired reactive species, it is explosive if isolated or allowed to dry out.

-

Control: Never filter the reaction mixture to dryness while the catalyst is active. Quench with aqueous ammonium chloride (NH₄Cl) or EDTA to sequester copper before workup.

Step-by-Step Procedure:

-

Charge: In a flame-dried Schlenk flask, add Aryl Halide (1.0 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (2 mol%).

-

Purge: Cycle vacuum/Argon three times.

-

Solvent: Add degassed THF and Triethylamine (Base is required to deprotonate the alkyne).

-

Addition: Add Benzyl 2,2-dimethylbut-3-ynoate (1.2 equiv) dropwise via syringe.

-

Reaction: Stir at room temperature (or mild heat, 40°C). Monitor by TLC (UV detection of benzyl group).

-

Quench (CRITICAL): Add saturated aq. NH₄Cl. Stir for 15 mins to complex the copper (turns deep blue).

-

Extraction: Extract with EtOAc. The copper remains in the aqueous layer.

Visualizing the Safety Logic

The following diagram illustrates the decision matrix for handling this compound, emphasizing the "No Copper" rule during storage vs. controlled Copper use during synthesis.

Caption: Operational workflow emphasizing the critical control point during copper-catalyzed reactions.

Part 4: Emergency Response & Waste Disposal

Fire Fighting Measures

-

Classification: Class B Fire (Combustible Liquid).

-

Extinguishing Media: Carbon Dioxide (CO₂), Dry Chemical, or Alcohol-Resistant Foam.[6]

-

Contraindication: Do NOT use a solid water stream; this may scatter the hydrophobic liquid and spread the fire.

Spills and Accidental Release

-

Evacuate: Remove ignition sources.

-

PPE: Wear nitrile gloves, lab coat, and safety goggles.[7]

-

Containment: Absorb with inert material (vermiculite or sand). Do not use clay-based absorbents if the spill involves strong oxidizers.

-

Cleanup: Clean the surface with a soap/water solution. Do not use bleach (hypochlorite) as it can react with the alkyne.

Disposal Considerations

-

Waste Stream: Organic Solvents (Non-Halogenated).

-

Segregation: Ensure the waste container does not contain heavy metal salts (Ag, Hg) from other processes to prevent acetylide formation in the waste drum.

-

Labeling: Clearly label as "Contains Terminal Alkyne – Flammable."

Part 5: Reactivity Network

Understanding the chemical connectivity helps in troubleshooting side reactions.

Caption: Reactivity map highlighting degradation pathways and the critical metallation hazard.

References

-

BenchChem. (2025).[5][7] Common Pitfalls in the Handling of Terminal Alkynes. Technical Support Guide. Retrieved from

-

Molbase. (2017).[4] Benzyl 2,2-dimethylbut-3-ynoate Safety Data Sheet. Retrieved from

-

Google Patents. (2009). WO2009158011A1 - Alkynyl alcohols as kinase inhibitors. (Describing synthesis and usage of CAS 204588-77-2). Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: General Terminal Alkyne Handling. Retrieved from

-

Glen Research. (2018).[8] Safety Data Sheet: Alkyne-NHS Ester. (Proxy for alkyne reactivity data).[5] Retrieved from

Sources

- 1. 2,2-二甲基-3-丁烯酸苄酯 - CAS号 204588-77-2 - 摩熵化学 [molaid.com]

- 2. WO2009158011A1 - Alkynyl alcohols as kinase inhibitors - Google Patents [patents.google.com]

- 3. AU2009263037B2 - Alkynyl alcohols as kinase inhibitors - Google Patents [patents.google.com]

- 4. m.molbase.com [m.molbase.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. prod.adv-bio.com [prod.adv-bio.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. glenresearch.com [glenresearch.com]

Synthesis of Benzyl 2,2-dimethylbut-3-ynoate from 2,2-dimethyl-3-butynoic acid

An Application Guide for the Synthesis of Benzyl 2,2-dimethylbut-3-ynoate

Abstract

This document provides a comprehensive guide to the synthesis of Benzyl 2,2-dimethylbut-3-ynoate, an ester derived from the sterically hindered 2,2-dimethyl-3-butynoic acid and benzyl alcohol. We will explore the synthetic challenges posed by the substrate's structure and present a detailed, optimized protocol based on the Steglich esterification method. This guide explains the mechanistic rationale behind the chosen methodology, offers a step-by-step experimental procedure, and includes protocols for purification and characterization, ensuring a reproducible and efficient synthesis.

Introduction and Strategic Overview

The ester functional group is a cornerstone in the molecular architecture of numerous pharmaceuticals, fragrances, and advanced materials.[1][2] The target molecule, Benzyl 2,2-dimethylbut-3-ynoate, incorporates a sterically demanding quaternary center adjacent to the carboxylic acid, which presents a significant challenge for traditional esterification methods. The presence of an alkyne also necessitates mild reaction conditions to avoid unwanted side reactions.

The Challenge of Steric Hindrance:

Standard acid-catalyzed methods like Fischer-Speier esterification are often inefficient for substrates with significant steric bulk around the reacting center.[3][4] These equilibrium-driven reactions require harsh conditions (high temperatures and strong acid catalysts), which can lead to low yields, dehydration of the alcohol, or degradation of sensitive functional groups.[5][6][7]

The Solution: A Mild and Targeted Approach:

To overcome these obstacles, the Steglich esterification is the method of choice.[8][9] This reaction proceeds under mild, neutral conditions at room temperature, making it compatible with acid-sensitive molecules and sterically hindered substrates.[1][3][10] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to activate the carboxylic acid for efficient reaction with the alcohol.[10][11][12]

Reaction Mechanism and Reagent Causality

The success of the Steglich esterification lies in its unique activation pathway, which circumvents the need for protonation of the carboxylic acid.

-

Activation of the Carboxylic Acid: The carboxylic acid (1) reacts with the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate (2).[3][10] This intermediate is essentially an activated form of the carboxylic acid, primed for nucleophilic attack.

-

Role of the DMAP Catalyst: While the alcohol can attack the O-acylisourea intermediate directly, this pathway is slow, especially with hindered substrates. DMAP, being a superior nucleophile, rapidly attacks the intermediate to form a N-acylpyridinium species (3).[1][3] This new intermediate is significantly more electrophilic and reactive than the O-acylisourea.

-

Nucleophilic Attack and Ester Formation: The benzyl alcohol (4) then readily attacks the highly activated N-acylpyridinium intermediate, forming the desired ester (5).

-

Byproduct Formation: The protonated DCC byproduct collapses to form N,N'-dicyclohexylurea (DCU) (6), a stable and insoluble urea that precipitates out of most organic solvents, simplifying its removal.[10]

This sequence of events is depicted in the mechanistic diagram below.

Caption: The catalytic cycle of the Steglich esterification.

Experimental Protocol: Synthesis of Benzyl 2,2-dimethylbut-3-ynoate

This protocol is designed for a laboratory scale synthesis yielding the target ester.

Materials and Equipment

| Reagent/Material | M.W. | CAS No. | Hazard |

| 2,2-dimethyl-3-butynoic acid | 112.13 | 56663-76-4 | Corrosive |

| Benzyl alcohol | 108.14 | 100-51-6 | Harmful |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 538-75-0 | Toxic, Allergen[1] |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 1144-22-9 | Toxic, Corrosive |

| Dichloromethane (DCM), anhydrous | 84.93 | 75-09-2 | Carcinogen |

| Diethyl ether | 74.12 | 60-29-7 | Flammable |

| Hexanes | - | 110-54-3 | Flammable |

| Ethyl acetate | 88.11 | 141-78-6 | Flammable |

| Magnesium sulfate, anhydrous | 120.37 | 7487-88-9 | - |

| Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus, rotary evaporator, chromatography column |

Reagent Quantities

| Reagent | M.W. | Equivalents | Amount | Purpose |

| 2,2-dimethyl-3-butynoic acid | 112.13 | 1.0 | 1.12 g (10 mmol) | Starting material |

| Benzyl alcohol | 108.14 | 1.1 | 1.19 g (1.15 mL, 11 mmol) | Nucleophile |

| DCC | 206.33 | 1.1 | 2.27 g (11 mmol) | Coupling agent |

| DMAP | 122.17 | 0.1 | 0.12 g (1 mmol) | Catalyst |

| Anhydrous DCM | - | - | 50 mL | Solvent |

Step-by-Step Synthesis Workflow

The overall workflow from reaction setup to product isolation is outlined below.

Sources

- 1. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 2. athabascau.ca [athabascau.ca]

- 3. Steglich Esterification [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Fischer Esterification Reaction | TCI EUROPE N.V. [tcichemicals.com]

- 6. orgosolver.com [orgosolver.com]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. fiveable.me [fiveable.me]

- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 10. grokipedia.com [grokipedia.com]

- 11. archive.nptel.ac.in [archive.nptel.ac.in]

- 12. synarchive.com [synarchive.com]

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with Benzyl 2,2-dimethylbut-3-ynoate

An In-Depth Guide to the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Sterically Hindered Alkyne: Benzyl 2,2-dimethylbut-3-ynoate

Introduction: Navigating Steric Challenges in Click Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the cornerstone of "click chemistry," a concept introduced by K.B. Sharpless that emphasizes reactions that are modular, high-yielding, and tolerant of a wide array of functional groups.[1][2] This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide with remarkable efficiency and regioselectivity, representing a significant rate acceleration (10⁷ to 10⁸-fold) over the uncatalyzed thermal Huisgen cycloaddition.[2][3] Its applications are vast, spanning drug discovery, bioconjugation, and materials science.[1][4][5]

While the CuAAC reaction is famously robust, its efficiency can be influenced by the steric environment of the reacting partners. Benzyl 2,2-dimethylbut-3-ynoate presents a unique case study in this regard. The presence of a gem-dimethyl group adjacent to the terminal alkyne introduces significant steric bulk. This hindrance can impede the formation of key intermediates in the catalytic cycle, potentially leading to sluggish reaction rates and lower yields under standard conditions.[6][7]

This application note serves as a comprehensive guide for researchers utilizing Benzyl 2,2-dimethylbut-3-ynoate in CuAAC reactions. We will delve into the mechanistic nuances, provide a robust and optimized protocol to overcome steric challenges, and offer expert insights into troubleshooting and data interpretation.

The Catalytic Heart of the Reaction: The CuAAC Mechanism

Understanding the reaction mechanism is critical to optimizing conditions, especially for challenging substrates. While several models have been proposed, substantial evidence points towards a stepwise, dinuclear copper-catalyzed pathway that proceeds via a six-membered copper metallacycle intermediate.[7][8][9] This multi-step process is significantly more favorable than a concerted cycloaddition.[8][10][11]

The key stages of the catalytic cycle are:

-

Formation of Copper(I) Acetylide: The active Cu(I) catalyst, often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate, coordinates with the terminal alkyne.[3][12] This coordination increases the acidity of the terminal proton, facilitating its removal and the formation of a copper acetylide intermediate.[13]

-

Coordination and Cycloaddition: The azide substrate then coordinates to the copper center. In the favored dinuclear mechanism, a second copper atom plays a crucial role in stabilizing the intermediate and facilitating the subsequent steps.[10][11] The azide then undergoes cycloaddition with the coordinated acetylide to form a six-membered copper-containing ring (a metallacycle).[7][9]

-

Rearrangement and Protonolysis: This metallacycle intermediate rapidly rearranges, followed by protonolysis, to release the stable 1,4-disubstituted triazole product and regenerate the active Cu(I) catalyst, allowing the cycle to continue.[]

Caption: The accepted dinuclear mechanism for the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol: CuAAC of Benzyl 2,2-dimethylbut-3-ynoate with Benzyl Azide

This protocol is optimized to address the steric hindrance of the gem-dimethyl group. The key modifications from a standard procedure include the potential need for a higher catalyst and ligand loading and an extended reaction time or gentle heating to drive the reaction to completion.

Experimental Rationale

-

Solvent System: A mixture of t-BuOH and water is a versatile solvent system that can dissolve a wide range of organic substrates while being compatible with the inorganic catalyst components.[15] For substrates with poor aqueous solubility, co-solvents like DMSO or DMF can be beneficial.[16]

-

Catalyst Generation: The in situ generation of Cu(I) from CuSO₄•5H₂O and an excess of sodium ascorbate is a highly reliable and convenient method that protects the active catalyst from oxidation.[9][12]

-

Ligand Selection: A ligand is crucial for stabilizing the Cu(I) oxidation state, preventing catalyst disproportionation, and increasing catalytic activity.[17][18] Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are excellent choices, particularly in aqueous systems. For sterically demanding substrates, increasing the ligand-to-copper ratio can improve performance.[19][20]

-

Inert Atmosphere: While many CuAAC reactions are tolerant of air, for slow or challenging reactions, deoxygenating the reaction mixture is a critical step to prevent the oxidation of the Cu(I) catalyst to the inactive Cu(II) state, which can also promote undesired alkyne homocoupling (Glaser coupling).[15][20]

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Typical Amount (mmol) | Equiv. |

| Benzyl 2,2-dimethylbut-3-ynoate | C₁₃H₁₄O₂ | 202.25 | 0.5 | 1.0 |

| Benzyl Azide | C₇H₇N₃ | 133.15 | 0.55 | 1.1 |

| Copper(II) Sulfate Pentahydrate | CuSO₄•5H₂O | 249.68 | 0.025 | 0.05 |

| Sodium Ascorbate | C₆H₇NaO₆ | 198.11 | 0.125 | 0.25 |

| THPTA Ligand | C₂₁H₃₆N₁₀O₃ | 496.58 | 0.05 | 0.1 |

| tert-Butanol (t-BuOH) | C₄H₁₀O | 74.12 | 2.5 mL | - |

| Deionized Water | H₂O | 18.02 | 2.5 mL | - |

Step-by-Step Methodology

-

Reagent Preparation:

-

Prepare fresh stock solutions for accurate dispensing:

-

CuSO₄•5H₂O: 50 mM in deionized water.

-

Sodium Ascorbate: 1 M in deionized water (prepare fresh before each use as it degrades in solution).

-

THPTA Ligand: 50 mM in deionized water.

-

-

-

Reaction Setup:

-

To a 10 mL vial equipped with a magnetic stir bar, add Benzyl 2,2-dimethylbut-3-ynoate (0.5 mmol, 101.1 mg).

-

Add Benzyl Azide (0.55 mmol, 73.2 mg).

-

Add the solvent mixture (2.5 mL t-BuOH and 2.5 mL deionized water). Stir until all components are fully dissolved.

-

-

Degassing (Recommended):

-

Seal the vial with a septum cap.

-

Bubble argon or nitrogen gas through the solution via a long needle for 10-15 minutes, with a short vent needle in the septum. This removes dissolved oxygen.[15]

-

-

Catalyst and Ligand Addition:

-

While stirring, add the THPTA ligand stock solution (1.0 mL, 0.05 mmol) via syringe.

-

Add the CuSO₄ stock solution (0.5 mL, 0.025 mmol) via syringe. The solution may turn a pale blue.

-

-

Initiation and Monitoring:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (0.125 mL, 0.125 mmol) via syringe. The solution should turn colorless or pale yellow.

-

Allow the reaction to stir at room temperature. Due to steric hindrance, the reaction may be slower than typical CuAAC reactions. Monitor the reaction progress every 1-2 hours via Thin Layer Chromatography (TLC) or LC-MS.

-

TLC Monitoring: Use a suitable eluent (e.g., 20-30% Ethyl Acetate in Hexanes). Spot the starting alkyne, starting azide, and the reaction mixture. A successful reaction will show the consumption of the limiting reagent (the alkyne) and the appearance of a new, more polar spot corresponding to the triazole product.

-

If the reaction stalls after 8-12 hours, gentle heating to 40-50 °C can be applied to drive it to completion.[21]

-

-

Workup and Purification:

-

Once the reaction is complete (as judged by TLC/LC-MS), quench the reaction by adding 10 mL of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 1,4-disubstituted triazole product.

-

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the CuAAC reaction with a hindered alkyne.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | Oxidized Catalyst: Cu(I) oxidized to inactive Cu(II). | Ensure proper degassing of the reaction mixture. Use a freshly prepared solution of sodium ascorbate.[15][20] |

| Inactive Reagents: Degradation of azide or alkyne. | Check the purity of starting materials by NMR or other analytical techniques before starting. | |

| Insufficient Catalyst Activity: Steric hindrance is too great for the conditions. | Increase catalyst and ligand loading (up to 10 mol% Cu). Increase the reaction temperature to 40-60 °C. Consider more active, specialized ligands like those based on N-heterocyclic carbenes (NHCs) if available.[20][22][23] | |

| Formation of Side Products | Glaser Coupling: A blue/green precipitate or a new nonpolar spot on TLC indicates oxidative homocoupling of the alkyne. | This is caused by oxygen and the presence of Cu(II) without sufficient reducing agent. Improve degassing and ensure an excess of sodium ascorbate is present throughout the reaction.[9][20] |

| Inconsistent Yields | Variability in Reagent Quality or Handling: Inconsistent purity of reagents, especially the copper source or azide. | Use high-purity reagents from a reliable source. Azides can be unstable; handle and store them appropriately. Ensure accurate measurement of all components.[15] |

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition, while a powerful and generally reliable reaction, requires thoughtful optimization when dealing with sterically demanding substrates like Benzyl 2,2-dimethylbut-3-ynoate. By understanding the dinuclear copper mechanism and the factors that can impede it, researchers can make informed adjustments to the protocol. The keys to success lie in protecting the active Cu(I) catalyst from oxidation through inert atmosphere techniques, utilizing an appropriate ligand to enhance catalytic turnover, and employing slightly more forcing conditions, such as longer reaction times or gentle heating. The robust protocol and troubleshooting guide provided herein equip scientists with the necessary tools to confidently and successfully utilize sterically hindered alkynes in their synthetic endeavors, unlocking new possibilities in drug development and materials science.

References

-

Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. DFT Study of the Mechanism. Journal of the American Chemical Society, 127(1), 210-216. [Link]

-

Bioclone Inc. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Bioclone. [Link]

-

C-H, A., & S, D. (2012). The Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction. PubMed. [Link]

-

Jemine, X., et al. (2026). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. ChemPhysChem, 27(2). [Link]

-

Straub, B. F. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2714-2738. [Link]

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

-

Kaur, H., et al. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. [Link]

-

Monge, D., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Inorganic Chemistry, 61(16), 6046-6056. [Link]

-

Jiang, H., et al. (2018). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 23(10), 2655. [Link]

-

Kumar, P., et al. (2024). Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology, 17(1), 437-441. [Link]

-

Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

-